1-(4-Methylphenyl)hexan-1-amine
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Overview
Description
1-(4-Methylphenyl)hexan-1-amine is an organic compound with the molecular formula C13H21N. It is a derivative of hexan-1-amine, where the hexyl chain is substituted with a 4-methylphenyl group. This compound is part of the broader class of synthetic cathinones, which are known for their psychoactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of 4-methylphenylacetonitrile with hexyl bromide, followed by reduction of the nitrile group to an amine. This process typically requires the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
1-(4-Methylphenyl)hexan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on biological systems, particularly its interaction with neurotransmitter pathways.
Medicine: Research is ongoing to investigate its potential therapeutic uses, although its psychoactive properties pose challenges.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)hexan-1-amine involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system .
Comparison with Similar Compounds
4-Methylhexedrone: Similar in structure but with a ketone group instead of an amine.
4-Methylbuphedrone: Another synthetic cathinone with a similar phenyl group substitution.
4-Methylmethcathinone: Known for its stimulant effects, similar to 1-(4-Methylphenyl)hexan-1-amine.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting psychoactive properties. Its ability to inhibit monoamine reuptake distinguishes it from other compounds in its class .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
1-(4-methylphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21N/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h7-10,13H,3-6,14H2,1-2H3 |
InChI Key |
DKMQLYZVNKEBST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
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